An In-depth Technical Guide to 1-(1H-imidazol-2-yl)ethan-1-one Hydrochloride (CAS 53981-69-4)
An In-depth Technical Guide to 1-(1H-imidazol-2-yl)ethan-1-one Hydrochloride (CAS 53981-69-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride (also known as 2-acetylimidazole hydrochloride), a key heterocyclic building block in medicinal chemistry and synthetic organic chemistry. This document delves into its physicochemical properties, outlines a proposed synthetic pathway with detailed experimental protocols, and discusses its characterization through various spectroscopic techniques. Furthermore, it explores the potential biological activities and applications of this compound and its derivatives, particularly in the context of drug discovery, drawing upon the known pharmacological relevance of the imidazole scaffold. Safety and handling considerations are also addressed to ensure its proper use in a research and development setting.
Introduction
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding and metal coordination, make it a versatile component in the design of therapeutic agents.[1][2] 1-(1H-imidazol-2-yl)ethan-1-one, and its hydrochloride salt, are valuable synthetic intermediates that provide a reactive handle for the elaboration of more complex imidazole-containing molecules.[3] The presence of the acetyl group at the 2-position of the imidazole ring offers a key site for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.[4] This guide aims to be a comprehensive resource for scientists working with or considering the use of this compound in their research endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 1-(1H-imidazol-2-yl)ethan-1-one and its hydrochloride salt are summarized below.
| Property | Value | Source |
| CAS Number | 53981-69-4 | [3][5] |
| Molecular Formula | C₅H₆N₂O·HCl | [3] |
| Molecular Weight | 146.58 g/mol (Hydrochloride Salt) | Calculated |
| 110.11 g/mol (Free Base) | [5][6] | |
| Appearance | White to off-white solid | Generic Supplier Data |
| Melting Point | 136-138 °C (Free Base) | Generic Supplier Data |
| Boiling Point | 269.4 °C (Predicted, Free Base) | [7] |
| Solubility | Soluble in polar solvents such as water and alcohols. | Generic Supplier Data |
| pKa | 11.11 ± 0.10 (Predicted, Free Base) | Generic Supplier Data |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride.
Experimental Protocols
Step 1: N-Protection of Imidazole
-
Rationale: The acidic proton on the imidazole nitrogen can interfere with subsequent reactions, such as lithiation. Therefore, protection of this nitrogen is a crucial first step. A variety of protecting groups can be employed; the choice depends on the specific reaction conditions to be used in subsequent steps.
-
Procedure:
-
To a solution of imidazole in an appropriate aprotic solvent (e.g., tetrahydrofuran, THF), add a suitable base (e.g., sodium hydride) at 0 °C.
-
Stir the mixture for 30 minutes.
-
Slowly add a protecting group reagent (e.g., (2-(trimethylsilyl)ethoxy)methyl chloride, SEM-Cl).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected imidazole.
-
Step 2: Lithiation and Acylation
-
Rationale: Direct acylation of the imidazole ring at the 2-position is challenging due to the electronic nature of the ring. A common strategy to overcome this is through a lithiation-acylation sequence.[8]
-
Procedure:
-
Dissolve the N-protected imidazole in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate flask, prepare a solution of an acetylating agent, such as N-acetylpyrrolidine, in anhydrous THF.
-
Slowly add the solution of the acetylating agent to the lithiated imidazole solution at -78 °C.
-
Stir the reaction mixture at -78 °C for several hours, then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Deprotection
-
Rationale: The protecting group must be removed to yield the desired 1-(1H-imidazol-2-yl)ethan-1-one. The deprotection conditions will depend on the protecting group used.
-
Procedure (for SEM group):
-
Dissolve the N-protected-2-acetylimidazole in a suitable solvent such as dichloromethane.
-
Add a Lewis acid (e.g., boron trifluoride etherate) or a fluoride source (e.g., tetrabutylammonium fluoride, TBAF).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Work up the reaction mixture appropriately, which may involve washing with an aqueous base, followed by extraction and purification.
-
Step 4: Hydrochloride Salt Formation
-
Rationale: The hydrochloride salt is often preferred for its improved stability and solubility in aqueous media.
-
Procedure:
-
Dissolve the purified 1-(1H-imidazol-2-yl)ethan-1-one in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. The expected spectroscopic data for 1-(1H-imidazol-2-yl)ethan-1-one are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the imidazole ring protons and the acetyl group protons. The imidazole protons would likely appear as two distinct signals in the aromatic region (typically δ 7-8 ppm), while the methyl protons of the acetyl group would appear as a singlet in the upfield region (around δ 2.5 ppm). The NH proton of the imidazole ring may appear as a broad singlet at a variable chemical shift, depending on the solvent and concentration.[9][10]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the downfield region (around δ 190 ppm). The carbons of the imidazole ring will appear in the aromatic region (typically δ 115-145 ppm), and the methyl carbon of the acetyl group will be in the upfield region (around δ 25 ppm).[9][10]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong absorption band corresponding to the C=O stretching vibration of the ketone is expected around 1670-1700 cm⁻¹. The N-H stretching vibration of the imidazole ring may appear as a broad band in the region of 3100-3400 cm⁻¹. C-H stretching vibrations of the imidazole ring and the methyl group will be observed around 2900-3100 cm⁻¹.[7][11]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For the free base, the molecular ion peak (M⁺) would be observed at m/z = 110.11. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Biological Activities and Applications in Drug Development
The imidazole moiety is a key component in a wide array of pharmaceuticals with diverse therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory agents.[1][2] While specific biological data for 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride is limited in the public domain, the structural motif suggests potential for various biological activities.
Potential Therapeutic Areas
Caption: Potential therapeutic applications of derivatives of 1-(1H-imidazol-2-yl)ethan-1-one.
-
Antimicrobial Activity: Numerous imidazole derivatives have demonstrated potent antimicrobial activity.[12][13] The imidazole ring can interact with key enzymes in microbial pathways or disrupt cell membrane integrity. Derivatives of 1-(1H-imidazol-2-yl)ethan-1-one could be synthesized and screened for their efficacy against various bacterial and fungal strains.
-
Anticancer Activity: The benzimidazole scaffold, a close relative of imidazole, is found in several anticancer drugs.[4][14] These compounds can exert their cytotoxic effects through various mechanisms, including inhibition of tubulin polymerization, induction of apoptosis, and targeting of specific kinases. The acetyl group on 1-(1H-imidazol-2-yl)ethan-1-one provides a convenient point for the synthesis of chalcones and other derivatives that have shown promising anticancer activity.[4]
-
Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as ligands for metal ions in the active sites of metalloenzymes, leading to their inhibition. This property has been exploited in the design of various enzyme inhibitors.
-
Immunomodulatory Effects: A structurally related compound, 2-acetyl-4(5)-tetrahydroxybutyl imidazole (THI), has been shown to have immunomodulatory properties.[15] This suggests that derivatives of 1-(1H-imidazol-2-yl)ethan-1-one could also modulate immune responses, a property that is of interest in the treatment of autoimmune diseases and cancer.
Safety and Handling
As a research chemical, 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1-(1H-imidazol-2-yl)ethan-1-one hydrochloride is a versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. Its straightforward, albeit multi-step, proposed synthesis and the reactivity of its acetyl group make it an attractive starting material for the generation of compound libraries for biological screening. The known pharmacological importance of the imidazole scaffold further underscores the potential of its derivatives as novel therapeutic agents. This technical guide provides a solid foundation of knowledge for researchers and scientists to effectively and safely utilize this compound in their pursuit of new scientific discoveries and the development of innovative medicines. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound and its derivatives.
References
- SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. HETEROCYCLES, Vol 23, No. 7, 1985.
- Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Journal of Medicinal Chemistry.
- The immunomodulatory compound 2-acetyl-4-tetrahydroxybutyl imidazole causes sequestration of lymphocytes in non-lymphoid tissues. Immunology and Cell Biology.
- 1-(1H-IMIDAZOL-2-YL)
- 1-(1H-IMIDAZOL-2-YL)-ETHANONE HCL | 53981-69-4. ChemicalBook.
- 2-Acetylimidazole | C5H6N2O | CID 538972. PubChem.
- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.
- 2-acetylimidazole | CAS 53981-69-4. Santa Cruz Biotechnology.
- 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Biointerface Research in Applied Chemistry.
- A Comparative Guide to the Synthesis of 2-Acetyl-4-Methylimidazole. BenchChem.
- SYNTHESIS, CHARACTERIZATION AND IN-VITRO ANTICANCER EVALUATION OF NOVEL BENZO[D]IMIDAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. World Journal of Advanced Research and Reviews.
- Synthesis of new 2-methylimidazole derivatives.
- 2-Acetylimidazole | 53981-69-4. Apollo Scientific.
- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi
- Synthesis and Biological Evaluation of Novel Imidazole Deriv
- Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- 1-(1H-Imidazol-2-yl)ethanone AldrichCPR. Sigma-Aldrich.
- Interpret
- An In-depth Technical Guide to the Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. BenchChem.
- (PDF) 1-(1H-Imidazol-1-yl)ethanone.
- 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E.
- Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. PMC.
- Method of synthesis of 1-acyl imidazoles.
- Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. PubMed.
- Table of Characteristic IR Absorptions.
- Preparation method of 4-acetylimidazole and its intermediate.
- Preparation of 2-Methylimidazole (I). LookChem.
- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
- Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI.
- Imidazole Organic Chemistry: Synthesis, Chemical Reactions and Medicinal Uses. YouTube.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemijournal.com [chemijournal.com]
- 3. 1-(1H-IMIDAZOL-2-YL)-ETHANONE HCL | 53981-69-4 [chemicalbook.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. 2-acetylimidazole | CAS 53981-69-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 2-Acetylimidazole | C5H6N2O | CID 538972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
